molecular formula C4H3BrINOS B14896099 4-Bromo-5-iodo-2-methoxythiazole

4-Bromo-5-iodo-2-methoxythiazole

Cat. No.: B14896099
M. Wt: 319.95 g/mol
InChI Key: SIYXCRLOMGEGEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-iodo-2-methoxythiazole is a heterocyclic compound with the molecular formula C4H3BrINOS and a molecular weight of 319.94 g/mol . This compound is characterized by the presence of bromine, iodine, and methoxy groups attached to a thiazole ring, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-iodo-2-methoxythiazole typically involves the bromination and iodination of 2-methoxythiazole. The reaction conditions often require the use of bromine and iodine reagents in the presence of a suitable solvent and catalyst. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired substitution pattern on the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-iodo-2-methoxythiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

4-Bromo-5-iodo-2-methoxythiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-5-iodo-2-methoxythiazole involves its interaction with molecular targets and pathways in biological systems. The presence of bromine and iodine atoms can enhance the compound’s reactivity and binding affinity to specific enzymes or receptors. The methoxy group can also influence the compound’s solubility and bioavailability, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-iodo-2-methoxythiazole is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and functionalization options. This makes it a valuable compound in synthetic chemistry and various research applications.

Properties

Molecular Formula

C4H3BrINOS

Molecular Weight

319.95 g/mol

IUPAC Name

4-bromo-5-iodo-2-methoxy-1,3-thiazole

InChI

InChI=1S/C4H3BrINOS/c1-8-4-7-2(5)3(6)9-4/h1H3

InChI Key

SIYXCRLOMGEGEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(S1)I)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.